N-(cyclohexylmethyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide

CYP17A1 inhibition prostate cancer steroidogenesis

N-(cyclohexylmethyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide (CAS 941875-22-5) is a synthetic thiazole-acetamide hybrid compound with molecular formula C21H28N2O3S2 and molecular weight 420.59 g/mol. The compound features a 2-thioether-substituted thiazole core linked via an acetamide bridge to an N-cyclohexylmethyl terminus, with a 3,5-dimethoxybenzyl thioether moiety at the 2-position of the thiazole ring.

Molecular Formula C21H28N2O3S2
Molecular Weight 420.59
CAS No. 941875-22-5
Cat. No. B2519548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclohexylmethyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide
CAS941875-22-5
Molecular FormulaC21H28N2O3S2
Molecular Weight420.59
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3CCCCC3)OC
InChIInChI=1S/C21H28N2O3S2/c1-25-18-8-16(9-19(11-18)26-2)13-27-21-23-17(14-28-21)10-20(24)22-12-15-6-4-3-5-7-15/h8-9,11,14-15H,3-7,10,12-13H2,1-2H3,(H,22,24)
InChIKeyNXFQACIWJSWAHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyclohexylmethyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide (CAS 941875-22-5): Procurement-Grade Structural and Target Profile


N-(cyclohexylmethyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide (CAS 941875-22-5) is a synthetic thiazole-acetamide hybrid compound with molecular formula C21H28N2O3S2 and molecular weight 420.59 g/mol . The compound features a 2-thioether-substituted thiazole core linked via an acetamide bridge to an N-cyclohexylmethyl terminus, with a 3,5-dimethoxybenzyl thioether moiety at the 2-position of the thiazole ring [1]. It has been indexed in the PubChem bioassay database (AID 1796502) as part of a CYP17A1 inhibitor screening panel derived from US Patent US9611270, indicating it was among 14 compounds tested for steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1) inhibition activity [2]. The compound is listed in the ZINC database (ZINC223310320) with calculated logP of 3.59 and topological polar surface area (tPSA) of 66 Ų, physicochemical parameters relevant to drug-likeness assessment [1].

Why N-(Cyclohexylmethyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide Cannot Be Interchanged with Close Analogs


Generic substitution within the 2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl acetamide series is not reliably predictive of biological outcome because the N-terminal amide substituent modulates both target engagement and physicochemical properties in a non-linear fashion [1]. The N-cyclohexylmethyl group in CAS 941875-22-5 provides a distinct combination of conformational flexibility (via the methylene spacer), lipophilicity (calculated logP 3.59), and steric bulk that differs fundamentally from the directly attached N-cyclohexyl analog (which lacks the methylene spacer) [2], the planar aromatic N-benzyl analog (CAS 942001-72-1) , and the smaller-ring N-cyclopentyl analog . Within the CYP17A1 inhibitor patent landscape (US9611270), variations in the amide substituent have been shown to produce order-of-magnitude differences in IC50 values across structurally related thiazole-acetamide scaffolds, making blind analog substitution a significant risk for experimental reproducibility [3].

Quantitative Differentiation Evidence for CAS 941875-22-5: N-(Cyclohexylmethyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide


CYP17A1 Target Engagement: Inclusion in Active Compound Set from US9611270 Screening Panel

CAS 941875-22-5 is among the 14 compounds tested and classified as 'Active' in PubChem BioAssay AID 1796502, an enzyme activity assay for CYP17A1 (steroid 17-alpha-hydroxylase/17,20 lyase) inhibition derived from US Patent US9611270 [1]. The assay used progesterone as substrate with HPLC-based detection of 17α-hydroxyprogesterone product [1]. Among the 14 active compounds in this panel, one compound achieved activity ≤ 1 nM and all 14 demonstrated activity ≤ 1 µM [1]. The comparator abiraterone, the FDA-approved CYP17A1 inhibitor, exhibits a Ki of 180 nM for the hydroxylase reaction and 2.5 nM for the lyase reaction [2], placing the active range of this screening panel in a therapeutically relevant potency window. Importantly, the assay also included CYP21A2 selectivity assessment, providing a built-in selectivity dimension for compounds in this panel [1]. The specific IC50 value for CAS 941875-22-5 has not been individually disclosed in the public domain.

CYP17A1 inhibition prostate cancer steroidogenesis

Physicochemical Differentiation: Calculated logP and tPSA Comparison with Reference CYP17 Inhibitors

The calculated logP of CAS 941875-22-5 is 3.59 (ZINC database) [1], which is intermediate between the steroidal CYP17 inhibitor abiraterone (calculated logP ~3.9, tPSA ~43 Ų) and the more polar galeterone (logP ~3.1, tPSA ~62 Ų) [2]. The topological polar surface area (tPSA) of 66 Ų for CAS 941875-22-5 is higher than abiraterone (43 Ų), suggesting potentially lower passive membrane permeability but also potentially reduced CNS penetration risk [1]. The fraction of sp3-hybridized carbons (Fsp3) is 0.48, which is substantially higher than abiraterone (Fsp3 ~0.37), indicating greater three-dimensional character that may contribute to target selectivity [1]. The compound has 7 rotatable bonds compared to 1 for abiraterone, indicating greater conformational flexibility [1][2].

drug-likeness lipophilicity ADME prediction

Structural Differentiation from N-Benzyl Analog: Impact of N-Cyclohexylmethyl vs. N-Benzyl on Calculated Lipophilicity

CAS 941875-22-5 differs from its closest commercially listed analog, N-benzyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide (CAS 942001-72-1), solely in the N-terminal amide substituent: cyclohexylmethyl (saturated, flexible ring with methylene spacer) vs. benzyl (planar aromatic ring) [1]. This substitution increases the molecular weight by approximately 6 Da (420.6 vs. 414.5) and raises the calculated logP by approximately 0.4-0.6 log units (estimated from the difference in π-values: cyclohexylmethyl contributes ~2.5 vs. benzyl ~1.9), while increasing the fraction of sp3-hybridized carbons . The cyclohexylmethyl group provides a chair-conformation cyclohexane ring that occupies a different steric volume and conformational space compared to the flat benzyl group, which can affect both target binding pocket complementarity and metabolic stability (cyclohexyl rings are generally less susceptible to CYP-mediated aromatic oxidation than phenyl rings) [2].

structure-activity relationship logP modulation amide substituent effects

Patent-Derived Screening Lineage: Differentiation Through Documented Intellectual Property Context

CAS 941875-22-5 is linked to US Patent US9611270 ('Inhibitors of CYP17A1'), which describes a complementary dual-enzyme assay system quantifying both CYP17A1 and CYP21A2 inhibition to establish selectivity [1]. This dual-assay approach provides a built-in selectivity filter: compounds active against CYP17A1 but inactive or weakly active against CYP21A2 are prioritized [1]. In contrast, many commercially available CYP17 inhibitor tool compounds (e.g., abiraterone, ketoconazole) were developed and characterized before routine CYP21A2 counter-screening became standard practice [2]. Abiraterone, for example, was not systematically profiled against CYP21A2 during its early development, and its CYP21A2 inhibitory activity was characterized only later [3]. The inclusion of CAS 941875-22-5 in a patent with explicit CYP21A2 selectivity data implies that its selectivity profile has been assessed, though individual selectivity ratios are not publicly disclosed [1].

patent provenance CYP17A1 inhibitor drug discovery

N-(Cyclohexylmethyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide: Evidence-Backed Application Scenarios for Scientific Procurement


CYP17A1-Mediated Steroidogenesis Inhibition in Prostate Cancer Cell Models

The compound's classification as an active CYP17A1 inhibitor in the US9611270 patent screening panel supports its use as a tool compound for studying androgen biosynthesis blockade in prostate cancer cell lines (e.g., LNCaP, VCaP) [1]. Researchers can employ this compound to investigate CYP17A1-dependent steroidogenic flux by measuring downstream androgen (testosterone, DHT) depletion via LC-MS/MS, using abiraterone as a positive control comparator [2]. The availability of CYP21A2 counter-screening data from the patent source provides an additional dimension for interpreting phenotypic outcomes related to glucocorticoid pathway modulation [1].

Structure-Activity Relationship (SAR) Studies on Thiazole-Acetamide CYP17 Inhibitors

CAS 941875-22-5 serves as a key N-cyclohexylmethyl reference point within a matched molecular pair analysis alongside its N-benzyl (CAS 942001-72-1), N-cyclopentyl, and N-cyclohexyl analogs [1][2]. The cyclohexylmethyl group introduces a saturated ring with a methylene spacer that modifies both logP (3.59 vs. estimated ~3.0-3.2 for the benzyl analog) and Fsp3 (0.48 vs. lower for aromatic analogs), enabling systematic dissection of lipophilicity- and conformation-dependent effects on CYP17A1 potency and selectivity [3]. This SAR approach is directly applicable to medicinal chemistry campaigns optimizing thiazole-based steroidogenesis inhibitors.

Computational Docking and Pharmacophore Modeling of CYP17A1 Ligands

The well-defined 2D/3D structure (SMILES: COc1cc(CSc2nc(CC(=O)NCC3CCCCC3)cs2)cc(OC)c1, InChI Key: NXFQACIWJSWAHT-UHFFFAOYSA-N) [1] and the availability of the compound in the ZINC database with pre-computed 3D conformers [2] make it suitable for molecular docking studies against CYP17A1 crystal structures (PDB: 3RUK, 4NKV). The compound's calculated physicochemical properties (MW 420.6, logP 3.59, tPSA 66 Ų) place it within oral drug-like chemical space, supporting its use as a reference ligand in pharmacophore model generation and virtual screening campaigns targeting CYP17A1 [2].

Selectivity Profiling Across Steroidogenic CYP Enzymes

Given the patent's dual-assay design (CYP17A1 + CYP21A2) [1], CAS 941875-22-5 is particularly suited for broader CYP selectivity profiling studies. Researchers can extend characterization to CYP11B1, CYP11B2, CYP19A1, and hepatic CYP enzymes (3A4, 2D6, 2C9, 2C19), using the known CYP17A1 activity as a reference anchor. This application addresses a critical gap in steroidogenesis research: many published CYP17 inhibitors were not systematically profiled against related steroidogenic P450s during their initial characterization [3].

Quote Request

Request a Quote for N-(cyclohexylmethyl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.